molecular formula C17H18ClNO4S B6413100 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid CAS No. 1261941-34-7

3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid

Cat. No.: B6413100
CAS No.: 1261941-34-7
M. Wt: 367.8 g/mol
InChI Key: FQHCFXXWLIJPJR-UHFFFAOYSA-N
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Description

3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in acidic conditions.

    Sulfonation: The amine group is subsequently sulfonated using t-butylsulfonyl chloride in the presence of a base like pyridine to form the t-butylsulfamoyl group.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the chlorobenzoic acid moiety can yield various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(3-T-Butylsulfamoylphenyl)-benzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    5-Chloro-2-sulfamoylbenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCFXXWLIJPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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